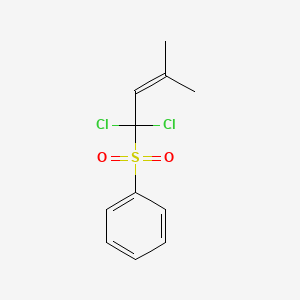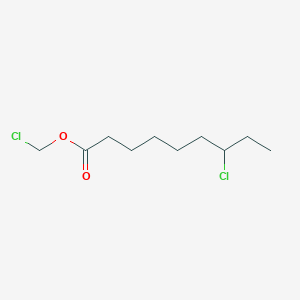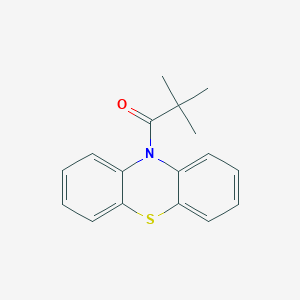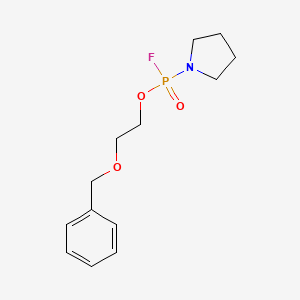
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester is a complex organic compound with a unique structure that combines elements of phosphonofluoridic acid, pyrrolidine, and phenylmethoxyethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives . The phenylmethoxyethyl ester component is usually prepared through esterification reactions involving phenylmethanol and ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids or esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism by which phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding pockets and form stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonofluoridic acid derivatives and esters, such as:
- Phosphonofluoridic acid, 1-pyrrolidinyl-, ethyl ester
- Phosphonofluoridic acid, 1-pyrrolidinyl-, methyl ester
- Phosphonofluoridic acid, 1-pyrrolidinyl-, phenyl ester
Uniqueness
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester is unique due to its combination of a pyrrolidine ring and a phenylmethoxyethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
85473-41-2 |
|---|---|
Fórmula molecular |
C13H19FNO3P |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-[fluoro(2-phenylmethoxyethoxy)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C13H19FNO3P/c14-19(16,15-8-4-5-9-15)18-11-10-17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
Clave InChI |
WIUIRCIVHFKRLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)P(=O)(OCCOCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


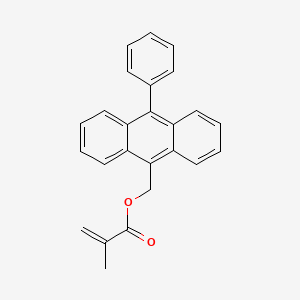
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
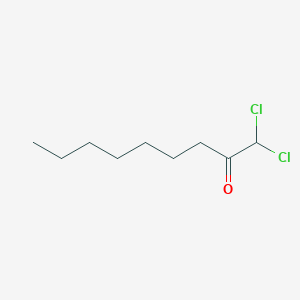
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
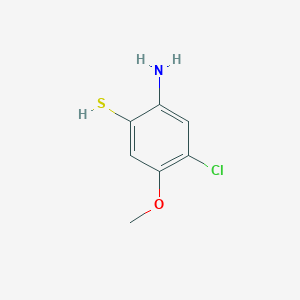

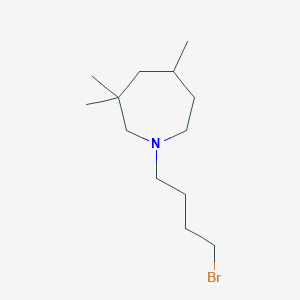
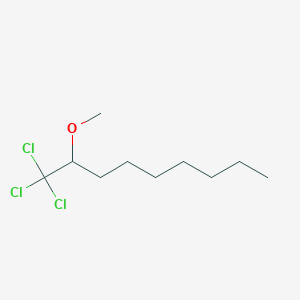
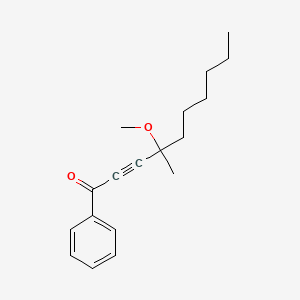
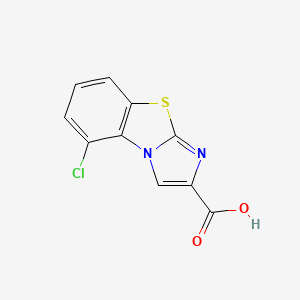
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
